molecular formula C10H4Br2N2O B13210780 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B13210780
M. Wt: 327.96 g/mol
InChI Key: CZNFLIGIGBGSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbonitrile with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures and stirring to ensure complete bromination at the 6 and 8 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific bromination pattern and the presence of a carbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies.

Properties

Molecular Formula

C10H4Br2N2O

Molecular Weight

327.96 g/mol

IUPAC Name

6,8-dibromo-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4Br2N2O/c11-7-2-5-1-6(4-13)10(15)14-9(5)8(12)3-7/h1-3H,(H,14,15)

InChI Key

CZNFLIGIGBGSEP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C#N

Origin of Product

United States

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